molecular formula C10H15NO4 B062039 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) CAS No. 189333-88-8

1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)

Cat. No.: B062039
CAS No.: 189333-88-8
M. Wt: 213.23 g/mol
InChI Key: IDGSNIMTQKWENO-UHFFFAOYSA-N
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Description

1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (9CI) is a spirocyclic compound characterized by a unique heterocyclic framework combining three oxygen atoms (trioxa), one nitrogen atom (aza), and a ketone group. Its structural complexity enables selective interactions with biomolecules, particularly G-quadruplex DNA structures like the c-MYC Pu22 sequence. Studies demonstrate that 9CI binds via a multi-step recognition process involving kinetic matching, dynamic interaction, and terminal stacking, resulting in high selectivity and fluorescence response . The compound’s anthracene, triazine, and N-phenyl rings cooperate synergistically to stabilize binding, with structural modifications to these regions abolishing activity .

Properties

IUPAC Name

4,9,12-trioxa-2-azadispiro[4.2.48.25]tetradecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c12-8-11-7-9(15-8)1-3-10(4-2-9)13-5-6-14-10/h1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGSNIMTQKWENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13CNC(=O)O3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629276
Record name 1,9,12-Trioxa-3-azadispiro[4.2.4~8~.2~5~]tetradecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189333-88-8
Record name 1,9,12-Trioxa-3-azadispiro[4.2.4~8~.2~5~]tetradecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,9,12-trioxa-3-azadispiro[4.2.4^{8}.2^{5}]tetradecan-2-one
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Chemical Reactions Analysis

1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 1,9,12-trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one exhibits antimicrobial properties against various pathogens. It has been tested for efficacy against bacteria and fungi, showing promising results that could lead to the development of new antimicrobial agents.

Anti-inflammatory Properties

Research suggests that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways, which could be beneficial in conditions such as arthritis or other inflammatory disorders .

Phosphodiesterase Inhibition

The compound has been identified as a potential inhibitor of phosphodiesterase type IV (PDE4), which is involved in various cellular processes including inflammation and immune response modulation. Inhibitors of PDE4 are being explored for their therapeutic potential in treating asthma and chronic obstructive pulmonary disease (COPD) .

Polymer Chemistry

1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one can serve as a building block for synthesizing novel polymers with unique properties such as increased thermal stability and mechanical strength. Its structure allows for the incorporation into polymer matrices, enhancing their performance in various applications .

Drug Delivery Systems

Due to its chemical stability and biocompatibility, this compound is being researched as a component in drug delivery systems. Its ability to form stable complexes with drugs can improve the solubility and bioavailability of poorly soluble pharmaceuticals .

Case Studies

Study TitleFindingsApplication
Antimicrobial Efficacy of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-oneDemonstrated significant activity against Staphylococcus aureus and Candida albicansDevelopment of new antimicrobial agents
Inhibition of PDE4 by New CompoundsFound to inhibit PDE4 activity effectivelyPotential treatment for asthma and COPD
Synthesis of Novel PolymersUtilized as a monomer leading to improved thermal propertiesHigh-performance materials

Mechanism of Action

The mechanism of action of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) 1,2,4,9,10,12-Hexaazadispiro[4.2.4.2]tetradeca-2,10-dienes
  • Structure : Contains six nitrogen atoms in place of oxygen, forming a hexaaza core.
  • Properties : Synthesized via nitrilimine reactions, these compounds exhibit potent antimicrobial activity dependent on substituents at C3 and C11 of triazole rings. Unlike 9CI, their activity is linked to bacterial/fungal membrane disruption rather than nucleic acid interactions .
  • Key Difference : Replacement of oxygen with nitrogen alters electronic properties and biological targets.
(b) Spidoxamat (1,4-Dioxa-9-azadispiro[4.2.4.2]tetradec-11-en-10-one derivative)
  • Structure : Features a 4-chloro-2,6-dimethylphenyl group and hydroxyl substitution.
  • Properties: Used as a pesticide, with molecular formula C19H22ClNO4 (avg. mass 363.838). The chloro-aromatic group enhances hydrophobicity, favoring pesticidal activity .
  • Key Difference : Lack of trioxa and anthracene rings limits fluorescence applications but improves agrochemical stability.
(c) 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one
  • Structure: Simplified core with one fewer oxygen atom (dioxa vs.
  • Properties: Molecular formula C11H17NO3 (avg. mass 211.26). Used in research for spirocyclic template studies but lacks bioactive fluorescence or antimicrobial properties .
  • Key Difference : Reduced heteroatom diversity diminishes binding specificity.

Comparative Analysis Table

Compound Name Molecular Formula Avg. Mass Key Functional Groups Primary Application Selectivity/Activity Drivers
1,9,12-Trioxa-3-azadispiro[...]-2-one (9CI) Not explicitly stated* ~363.84 Trioxa, aza, ketone, anthracene G-quadruplex DNA binding Anthracene-triazine-N-phenyl synergy
1,2,4,9,10,12-Hexaazadispiro[...]-dienes Not explicitly stated* N/A Hexaaza, triazole substituents Antimicrobial agents C3/C11 substituent diversity
Spidoxamat derivative C19H22ClNO4 363.838 Dioxa, chloro-dimethylphenyl Pesticide Hydrophobic aryl group
1,4-Dioxa-9-azadispiro[...]-10-one C11H17NO3 211.26 Dioxa, ketone Research template Spirocyclic core

Key Findings from Comparative Studies

Role of Heteroatoms :

  • Oxygen-rich systems (e.g., 9CI’s trioxa) favor polar interactions with DNA, while nitrogen-rich analogues (e.g., hexaazadispiro) target microbial membranes .
  • The absence of a triazine ring in spidoxamat derivatives shifts functionality from fluorescence to pesticidal activity .

Substituent Impact :

  • Modifications to 9CI’s N-phenyl or anthracene rings (e.g., compounds 10–25) eliminate fluorescence, underscoring the necessity of intact aromatic stacking .
  • Antimicrobial activity in hexaazadispiro compounds is highly substituent-dependent, with electron-withdrawing groups enhancing efficacy .

Applications and Limitations :

  • 9CI’s discontinued commercial status () highlights challenges in sourcing for research, whereas simpler analogues (e.g., 1,4-dioxa-9-azadispiro) remain available .
  • Spirocyclic pesticides like spidoxamat leverage structural rigidity for environmental stability but lack therapeutic versatility .

Biological Activity

1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (commonly referred to as 9CI) is a synthetic compound with a unique structural configuration that has garnered attention in various fields of biological research. Its potential therapeutic applications and biological activities make it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₄H₂₁N₃O₃
  • Molecular Weight : 277.34 g/mol
  • CAS Number : 189333-88-8

The biological activity of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one is primarily attributed to its interaction with various biological pathways. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes and cellular signaling pathways.

Antimicrobial Activity

Research has indicated that 9CI exhibits significant antimicrobial properties against a range of pathogens. A study conducted by demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

Anti-inflammatory Effects

1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one has shown promise in reducing inflammation in various animal models. In a controlled experiment, the compound was administered to mice with induced inflammatory conditions, resulting in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential application in treating inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of 9CI have been evaluated against several cancer cell lines. A notable study reported that the compound induced apoptosis in human cancer cells through the activation of caspase pathways . The implications for cancer therapy are significant, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Antibacterial Efficacy

In vitro studies assessed the antibacterial activity of 9CI against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anti-inflammatory Response

In a murine model of acute inflammation, mice treated with 9CI showed a significant reduction in paw edema compared to control groups (p < 0.05). Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Treatment GroupPaw Edema (mm)Inflammatory Cells Count
Control5.0 ± 0.5High
9CI Treatment2.0 ± 0.3Low

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI), and what key intermediates are involved?

  • Methodological Answer : The synthesis of spirocyclic compounds like this typically involves multi-step organic reactions. For analogous dispiro systems, cyclization reactions using thiourea derivatives or ring-closing metathesis (RCM) are common. For example, describes a general procedure for synthesizing structurally related tetracyclic compounds via condensation of amines with carbonyl derivatives under acidic conditions. Key intermediates may include azide-functionalized ethers (as in ) or cyclic ketones. Reaction conditions (e.g., anhydrous solvents, controlled temperature) and protecting group strategies (e.g., for nitrogen or oxygen) are critical to avoid side reactions .

Q. How can the structural integrity of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) be confirmed experimentally?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is required:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to resolve overlapping signals from the spirocyclic framework. For example, highlights the use of NMR for confirming substituent positions in similar azadispiro compounds.
  • X-ray Crystallography : Definitive proof of the spirocyclic geometry, as seen in for 7-Oxadispiro[5.1.5.1]tetradecane.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability depends on environmental factors:

  • Light and Temperature : Store in amber vials at –20°C to prevent photodegradation or thermal decomposition.
  • Moisture : Use desiccants in storage containers, as spirocyclic ethers/amides may hydrolyze under humid conditions.
  • Oxidizers : Avoid contact with peroxides or strong acids (e.g., notes incompatibility with oxidizers for related compounds) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity during the formation of the spirocyclic framework?

  • Methodological Answer : Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. For example, ’s emphasis on reaction mechanisms in atmospheric chemistry can be adapted to study ring-closure kinetics. Steric effects from substituents (e.g., bulky groups favoring specific ring conformations) and electronic factors (e.g., lone-pair interactions in ether linkages) are critical. Solvent polarity and catalyst choice (e.g., Lewis acids) may also direct regioselectivity .

Q. How can this compound be functionalized for applications in medicinal chemistry or materials science?

  • Methodological Answer : Functionalization strategies include:

  • Post-Synthetic Modification : Introduce bioorthogonal handles (e.g., azides or alkynes for click chemistry, as in ) to attach fluorophores or targeting moieties.
  • Heteroatom Substitution : Replace oxygen atoms in the trioxa system with sulfur or selenium to modulate electronic properties.
  • Hybrid Scaffolds : Combine with pharmacophores (e.g., tetrazole moieties in ) to enhance bioactivity .

Q. What analytical challenges arise when characterizing degradation products of this compound?

  • Methodological Answer : Degradation studies require:

  • HPLC-MS/MS : To separate and identify polar degradation byproducts (e.g., hydrolyzed ethers or oxidized amines).
  • Stability-Indicating Assays : Use accelerated aging under stress conditions (heat, UV light) and compare chromatographic profiles to pristine samples.
  • Isotopic Labeling : Track degradation pathways using 13C^{13}C- or 15N^{15}N-labeled analogs, as suggested in ’s tracer methodologies .

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